ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 384800-22-0
VCID: VC4928464
InChI: InChI=1S/C20H17BrO6/c1-4-25-20(23)18-11(2)26-16-10-15(21)17(9-14(16)18)27-19(22)12-5-7-13(24-3)8-6-12/h5-10H,4H2,1-3H3
SMILES: CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=C(C=C3)OC)Br)C
Molecular Formula: C20H17BrO6
Molecular Weight: 433.254

ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

CAS No.: 384800-22-0

Cat. No.: VC4928464

Molecular Formula: C20H17BrO6

Molecular Weight: 433.254

* For research use only. Not for human or veterinary use.

ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE - 384800-22-0

Specification

CAS No. 384800-22-0
Molecular Formula C20H17BrO6
Molecular Weight 433.254
IUPAC Name ethyl 6-bromo-5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C20H17BrO6/c1-4-25-20(23)18-11(2)26-16-10-15(21)17(9-14(16)18)27-19(22)12-5-7-13(24-3)8-6-12/h5-10H,4H2,1-3H3
Standard InChI Key PPVWEWOLFGUFCY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=C(C=C3)OC)Br)C

Introduction

Ethyl 6-bromo-5-(4-methoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound featuring a benzofuran core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The molecular formula of this compound is C20H17BrO6, with a molecular weight of approximately 433.2 g/mol.

Synthesis Methods

The synthesis of ethyl 6-bromo-5-(4-methoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate involves multiple steps, starting from commercially available precursors. Key steps include:

  • Bromination: Introduction of a bromine atom into the benzofuran ring.

  • Benzoylation: Reaction with 4-methoxybenzoyl chloride to form the benzyloxy derivative.

  • Esterification: Formation of the ethyl ester through reaction with ethanol and acid catalysts.

Common Reagents and Conditions

Reaction TypeReagentsConditions
SubstitutionNucleophiles (amines, thiols) with a baseBasic conditions
OxidationPotassium permanganate, chromium trioxideOxidizing conditions
ReductionLithium aluminum hydride, sodium borohydrideReducing conditions
HydrolysisAcidic or basic conditionsPresence of water

Biological Activities

Ethyl 6-bromo-5-(4-methoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibits notable biological activities:

  • Anticancer Properties: Studies have shown its effectiveness against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), through mechanisms involving apoptosis and cell cycle arrest.

  • Antimicrobial Activity: It has demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, likely through disruption of bacterial cell membranes.

Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A5493.45Inhibition of proliferation
HeLa4.53Induction of apoptosis
MCF-72.27Dual inhibition of CDK2/GSK-3β

Potential Applications and Future Research Directions

Given its promising biological activities, ethyl 6-bromo-5-(4-methoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate may have applications in cancer therapy and antimicrobial treatments. Further research is needed to explore its pharmacokinetic profile and potential therapeutic effects in vivo.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator